![molecular formula C20H15N3O B2772683 2-{2-[(4-Phenylphenyl)methylidene]hydrazin-1-yl}-1,3-benzoxazole CAS No. 454225-95-7](/img/structure/B2772683.png)
2-{2-[(4-Phenylphenyl)methylidene]hydrazin-1-yl}-1,3-benzoxazole
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Description
Molecular Structure Analysis
The molecular structure of 2-{2-[(4-Phenylphenyl)methylidene]hydrazin-1-yl}-1,3-benzoxazole consists of a benzoxazole ring fused with a hydrazine moiety. The phenyl groups contribute to its aromatic character. For a more detailed understanding, refer to NMR, HPLC, LC-MS, and UPLC analyses .
Scientific Research Applications
Synthesis and Biological Evaluation
Compounds related to 2-{2-[(4-Phenylphenyl)methylidene]hydrazin-1-yl}-1,3-benzoxazole have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. For instance, a study reported the synthesis of benzoxazole derivatives and their testing for possible antimicrobial and anti-inflammatory activities, noting a significant decrease in paw volume indicating anti-inflammatory effects, although no antimicrobial activity was observed at the tested concentrations (Thomas, Geetha, & Murugan, 2009).
Antiproliferative Activities
Research into arylidene-hydrazinyl-thiazole derivatives, which are structurally similar, showed significant antiproliferative activity against carcinoma cell lines, suggesting potential applications in cancer research (Grozav et al., 2014).
Antimicrobial Activity Study
Another study focused on the synthesis, characterization, and antimicrobial activity of new substituted benzoxazole derivatives. It highlighted the specific antibacterial effect against gram-positive bacteria, indicating the potential for developing specific antibacterial drugs (Alheety, 2019).
Cytotoxicity and Antioxidant Potential
Newly synthesized derivatives have also been evaluated for their in vitro cytotoxicity against carcinoma cell lines and antioxidant potential, showing significant cytotoxic activity along with remarkable antioxidant activity (Grozav et al., 2017).
Synthesis and Antimicrobial Activities
Further research into 2-[(alpha-methylbenzylidene)-hydrazino]benzoxazoles revealed promising antimicrobial activities against various strains of bacteria and yeasts, highlighting the diverse potential of benzoxazole derivatives in combating microbial infections (Ersan et al., 1997).
properties
IUPAC Name |
N-[(E)-(4-phenylphenyl)methylideneamino]-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c1-2-6-16(7-3-1)17-12-10-15(11-13-17)14-21-23-20-22-18-8-4-5-9-19(18)24-20/h1-14H,(H,22,23)/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAIITUQYYRRTC-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(4-Phenylphenyl)methylidene]hydrazin-1-yl}-1,3-benzoxazole |
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